Ret-IN-1 vs. Selpercatinib: 5.25-Fold Higher Potency Against the G810R Resistance Mutation
In a direct head-to-head comparison of biochemical IC50 values against the RET G810R gatekeeper mutation—a primary driver of acquired resistance to first-generation RET inhibitors—Ret-IN-1 demonstrated significantly greater potency than the FDA-approved comparator Selpercatinib . Ret-IN-1 exhibited an IC50 of 101 nM for RET G810R, which is a 5.25-fold improvement over Selpercatinib's IC50 of 530.7 nM for the same target. This quantitative difference provides a clear scientific rationale for selecting Ret-IN-1 over Selpercatinib in research models focused on RET inhibitor resistance .
| Evidence Dimension | Inhibitory Potency (IC50) against RET G810R mutant kinase |
|---|---|
| Target Compound Data | IC50 = 101 nM |
| Comparator Or Baseline | Selpercatinib (LOXO-292): IC50 = 530.7 nM |
| Quantified Difference | 5.25-fold greater potency (530.7 nM / 101 nM) |
| Conditions | Biochemical kinase inhibition assay; purified RET G810R mutant protein |
Why This Matters
This quantifiable potency advantage against the G810R resistance mutation makes Ret-IN-1 a superior tool compound for investigating mechanisms of acquired resistance to RET-targeted therapies, a critical area in oncology drug development.
